Tert-butyl 3-acetyl-5-cyanobenzylcarbamate
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Overview
Description
Tert-butyl 3-acetyl-5-cyanobenzylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, a cyano group, and a benzylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-acetyl-5-cyanobenzylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-acetyl-5-cyanobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-acetyl-5-cyanobenzylcarbamate can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzylcarbamate moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various alkyl or aryl carbamates.
Scientific Research Applications
Chemistry: Tert-butyl 3-acetyl-5-cyanobenzylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It is also employed in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of drugs that target specific enzymes or receptors. Its carbamate moiety is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-acetyl-5-cyanobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties for amines.
3-acetyl-5-cyanobenzylamine: Lacks the carbamate group but shares the acetyl and cyano functionalities.
Benzylcarbamate: Contains the carbamate group but lacks the acetyl and cyano groups.
Uniqueness: Tert-butyl 3-acetyl-5-cyanobenzylcarbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing the stability of the compound. The acetyl and cyano groups offer additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H18N2O3 |
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Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-[(3-acetyl-5-cyanophenyl)methyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)13-6-11(8-16)5-12(7-13)9-17-14(19)20-15(2,3)4/h5-7H,9H2,1-4H3,(H,17,19) |
InChI Key |
LYCAIVWDSLTLOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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